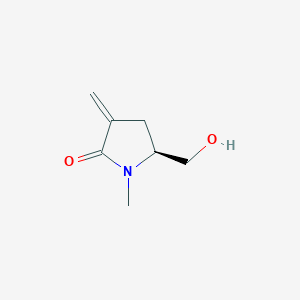![molecular formula C13H17NOS B11769204 1-(1-(Methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)ethanone](/img/structure/B11769204.png)
1-(1-(Methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(Methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)ethanone is a complex organic compound with the molecular formula C14H19NOS This compound features a unique structure that includes a cyclohepta[c]pyridine ring system with a methylthio group and an ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-(1-(Methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)ethanone involves several steps. One common method includes the reaction of a phenylacetic acid ester with phenyl 6-methylnicotinate in the presence of a base. The resultant product undergoes hydrolysis, decarboxylation, and oxidation to yield the final compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
1-(1-(Methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1-(Methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and can be used to study reaction mechanisms and pathways.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 1-(1-(Methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s ethanone moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methylthio group can interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1-(1-(Methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)ethanone can be compared with similar compounds such as 1-(6-methylpyridin-3-yl)-2-(4-methylthiophenyl)ethanone. While both compounds share a pyridine ring and a methylthio group, the presence of the cyclohepta[c]pyridine ring in this compound imparts unique structural and chemical properties. This uniqueness makes it a valuable compound for specific applications in research and industry .
Similar compounds include:
- 1-(6-methylpyridin-3-yl)-2-(4-methylthiophenyl)ethanone
- 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone
These compounds can be used as references to understand the distinct properties and applications of this compound.
Eigenschaften
Molekularformel |
C13H17NOS |
|---|---|
Molekulargewicht |
235.35 g/mol |
IUPAC-Name |
1-(1-methylsulfanyl-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C13H17NOS/c1-9(15)12-8-10-6-4-3-5-7-11(10)13(14-12)16-2/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
CMOJXTYVKOMUBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC(=C2CCCCCC2=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'-{3,5-Bis[3',5'-dicarboxy-5-(3,5-dicarboxyphenyl)-[1,1'-biphenyl]-3-yl]phenyl}-5'-(3,5-dicarboxyphenyl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B11769122.png)

![[2-[4-pyrrol-1-yl-2-(1H-pyrrol-3-yl)pyrrol-1-yl]phenyl]methanol](/img/structure/B11769142.png)
![5-Bromobenzo[b]thiophen-3-amine](/img/structure/B11769158.png)
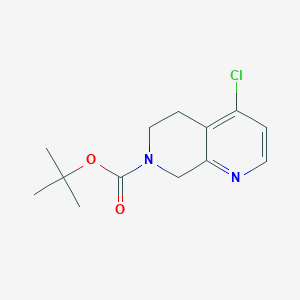
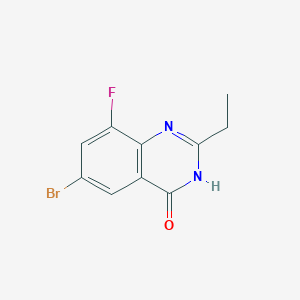

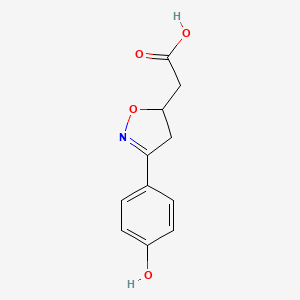
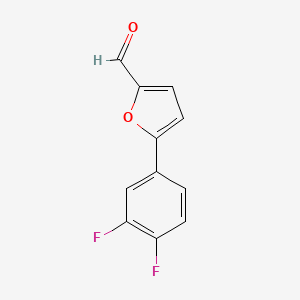
![6-Nitrobenzo[d]isothiazol-3-amine](/img/structure/B11769183.png)

![N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11769198.png)
![(R)-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11769201.png)
